3-溴-2-硝基苯甲酸甲酯

描述

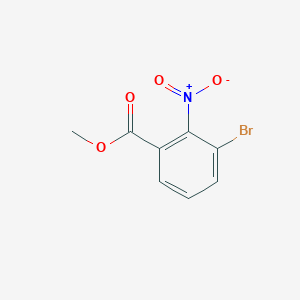

“Methyl 3-bromo-2-nitrobenzoate” is a compound with the molecular formula C8H6BrNO4 . It is a halogenated benzoic acid and is used as an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .

Synthesis Analysis

The synthesis of “Methyl 3-bromo-2-nitrobenzoate” can be achieved through a multi-step process. The first step involves the nitration of methyl benzoate, which is an example of electrophilic substitution . This is followed by a conversion from the nitro group to an amine, and finally, a bromination . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-nitrobenzoate” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl ester group . The molecular weight of the compound is 260.042 Da .Chemical Reactions Analysis

“Methyl 3-bromo-2-nitrobenzoate” undergoes various chemical reactions. For instance, it can be nitrated to form methyl 3-nitrobenzoate in a process known as electrophilic substitution . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .Physical and Chemical Properties Analysis

“Methyl 3-bromo-2-nitrobenzoate” is a solid substance . It has a density of 1.7±0.1 g/cm3, a boiling point of 300.0±20.0 °C at 760 mmHg, and a flash point of 135.2±21.8 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用

化学化合物的合成

3-溴-2-硝基苯甲酸甲酯用作各种化学化合物的起始原料或中间体。例如,它被用于合成氯虫苯甲酰胺,氯虫苯甲酰胺是生产某些杀虫剂的关键中间体 (陈艺芬、李爱霞、解亚飞,2010)。另一项研究涉及 3-溴-2-甲基苯并[b]噻吩的硝化,其中获得了 3-溴-2-硝基苯甲酸甲酯的衍生物,突出了其在硝基苯并[b]噻吩化合物生产中的作用 (J. Cooper & R. M. Scrowston, 1972)。

药理学研究

在药理学研究中,已经研究了 3-溴-2-硝基苯甲酸甲酯的衍生物在药物化合物中的潜在遗传毒性。例如,一项研究开发了一种方法,用于检测和定量测定作为药物物质的来那度胺中的 3-溴-2-硝基苯甲酸甲酯衍生物作为遗传毒性杂质 (Kishore Gaddam 等人,2020)。

化学反应研究

3-溴-2-硝基苯甲酸甲酯也因其在各种化学反应中的反应性而受到研究。例如,一篇研究论文探讨了它与胺的反应,导致了新颖的芳香亲核取代重排,为了解 N-取代的硝基苯并[b]噻吩的合成提供了见解 (F. Guerrera 等人,1995)。

材料合成

3-溴-2-硝基苯甲酸甲酯在新型材料的合成中发挥作用。例如,探索了由 3-溴-2-硝基苯甲酸甲酯合成 4-(2-乙氧基-2-氧代-乙氧基)-3-硝基苯甲酸甲酯,展示了其在开发新的化学实体中的效用 (尹杜林,2007)。

作用机制

Mode of Action

The mode of action of Methyl 3-bromo-2-nitrobenzoate involves several chemical reactions. The compound contains a bromine atom, a methyl group, and a nitro group. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4

Pharmacokinetics

The compound’s molecular weight (26004 g/mol) and its predicted density (1673±006 g/cm3) suggest that it may have significant bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-bromo-2-nitrobenzoate. For instance, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .

属性

IUPAC Name |

methyl 3-bromo-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVJUANCLHFOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)

![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)

![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)